4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride
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Overview
Description
4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H11ClN2O. It is a solid substance that typically appears as white to pale yellow crystalline powder and is soluble in water
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities
Mode of Action
It is known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . The specific interactions with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Oxazole derivatives have been associated with a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, the compound is a stable solid at room temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride involves the reaction of 2-methyl-5-phenyloxazole with aniline under specific conditions. One method involves cooling sulfuric acid to 0°C and adding 2-methyl-5-phenyloxazole and a 57% solution of nitric acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow similar principles as the laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and various oxidizing and reducing agents. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxazole derivatives, while substitution reactions may yield various substituted aniline compounds.
Scientific Research Applications
4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWNXIWFHKGAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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